molecular formula C23H18ClFN4O2 B2947253 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941255-89-6

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2947253
CAS No.: 941255-89-6
M. Wt: 436.87
InChI Key: XHYQESJQIZDJMB-XCVCLJGOSA-N
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Description

2-[(E)-2-(4-Chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 3. The key structural elements include:

  • Position 2: An (E)-configured ethenyl group linked to a 4-chlorophenyl ring, introducing rigidity and planar geometry.
  • Position 4: A carbonitrile group, contributing to polarity and hydrogen-bonding capacity.

This compound (CAS 941010-23-7) is structurally tailored for pharmacological applications, leveraging the piperazine moiety’s prevalence in central nervous system (CNS) therapeutics and the fluorinated/chlorinated aromatic systems for optimized pharmacokinetics .

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2/c24-18-6-1-16(2-7-18)3-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)17-4-8-19(25)9-5-17/h1-10H,11-14H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYQESJQIZDJMB-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a piperazine derivative.

    Attachment of the aromatic rings:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The aromatic rings and piperazine moiety can undergo substitution reactions with various reagents to introduce new substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Compound A : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903864-40-4)

  • Key Difference : Position 2 substituent is a 4-fluorophenyl group instead of the (E)-ethenyl-4-chlorophenyl chain.
  • Impact :
    • Reduced steric bulk and rigidity due to the absence of the ethenyl linker.
    • Enhanced electron-withdrawing effects from dual fluorine atoms (4-fluorophenyl and 4-fluorobenzoyl).
    • Lower logP (predicted: 3.8 vs. 4.2 for the target compound) due to decreased hydrophobicity .

Compound B : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903852-60-8)

  • Key Difference : Fluorine substituents at meta positions (2-fluorophenyl and 2-fluorobenzoyl).
  • Impact: Altered dipole moments and steric hindrance due to ortho-fluorine placement. Potential for distinct binding interactions in receptor pockets compared to para-substituted analogs .

Ethenyl-Linked Derivatives

Compound C : (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (Molecules 2015)

  • Key Difference : Pyrazole core instead of oxazole; hydroxyl group at the 4-position of the phenyl ring.
  • Impact: Pyrazole’s lower aromaticity reduces electron density, affecting π-π stacking interactions.

Piperazine-Containing Analogues

Compound D : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

  • Key Difference : Piperazine linked to a ketone-functionalized ethyl chain and hydroxyphenyl group.
  • Impact :
    • Trifluoroacetate counterion enhances solubility but may limit blood-brain barrier penetration.
    • Ketone group increases reactivity, posing challenges for in vivo stability .

Physicochemical and Spectroscopic Comparisons

NMR Data

Parameter Target Compound Compound A Compound C
1H-NMR (Ethenyl) δ 7.2–7.4 (d, J=16 Hz) Not applicable δ 6.8–7.1 (d, J=16 Hz)
13C-NMR (Carbonitrile) 118.2 ppm 117.9 ppm Not applicable
19F-NMR -104.5 ppm (4-F) -103.8 ppm (4-F, 4-F) -112.3 ppm (3-F)

Calculated vs. Experimental Properties

Property Target Compound Compound A Compound D
Molecular Weight 462.89 g/mol 434.41 g/mol 487.34 g/mol
logP 4.2 (Predicted) 3.8 (Predicted) 2.1 (Experimental)
Solubility (mg/mL) 0.15 (DMSO) 0.28 (DMSO) 1.2 (Water)

Biological Activity

The compound 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClFN2OC_{19}H_{17}ClFN_2O, and it features a complex structure that includes an oxazole ring and piperazine moiety. The presence of halogen substituents such as chlorine and fluorine is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, potentially influencing pathways related to inflammation and cancer.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
Anti-inflammatoryReduces cytokine production
AntimicrobialExhibits activity against bacteria
Enzyme inhibitionPotential COX-2 inhibition

Case Studies

  • Anticancer Activity : A study demonstrated that the compound effectively inhibited the growth of MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
  • Anti-inflammatory Effects : Research indicated that the compound could reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
  • Antimicrobial Properties : Comparative studies showed that this compound had a minimum inhibitory concentration (MIC) against various bacterial strains, outperforming traditional antibiotics in some cases. This highlights its potential as a novel antimicrobial agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicate strong interactions with COX enzymes, which are crucial in inflammatory processes. The presence of fluorine enhances binding due to its electronegative nature, facilitating stronger interactions with target residues.

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